2-(4-Iodophenoxy)pyrazine

CCR5 antagonist chemokine receptor HIV entry inhibitor

2-(4-Iodophenoxy)pyrazine (CAS 1250654-17-1, molecular formula C₁₀H₇IN₂O, molecular weight 298.08 g/mol) is a halogenated 2-phenoxypyrazine derivative in which a 4-iodophenoxy moiety is appended to the pyrazine ring at the 2-position. The compound has been annotated in ChEMBL (CHEMBL2064163) with a reported CCR5 antagonist IC₅₀ of 3.00 × 10⁴ nM (30 µM) in a human MOLT4 cell calcium-mobilization assay.

Molecular Formula C10H7IN2O
Molecular Weight 298.08 g/mol
Cat. No. B8308060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Iodophenoxy)pyrazine
Molecular FormulaC10H7IN2O
Molecular Weight298.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=NC=CN=C2)I
InChIInChI=1S/C10H7IN2O/c11-8-1-3-9(4-2-8)14-10-7-12-5-6-13-10/h1-7H
InChIKeyOZWBFUUQGLORSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Iodophenoxy)pyrazine (CAS 1250654-17-1): Core Identity and Procurement-Relevant Characteristics


2-(4-Iodophenoxy)pyrazine (CAS 1250654-17-1, molecular formula C₁₀H₇IN₂O, molecular weight 298.08 g/mol) is a halogenated 2-phenoxypyrazine derivative in which a 4-iodophenoxy moiety is appended to the pyrazine ring at the 2-position . The compound has been annotated in ChEMBL (CHEMBL2064163) with a reported CCR5 antagonist IC₅₀ of 3.00 × 10⁴ nM (30 µM) in a human MOLT4 cell calcium-mobilization assay [1]. It is cited in patent literature as a synthetic building block within broader estrogen receptor modulator programmes (US 9,399,646 B2) [2]. The iodine substituent confers distinct physicochemical and reactivity features relative to the F, Cl, and Br congeners, including elevated molecular weight, higher polarisability, and potential for heavy-atom derivatisation in structural biology.

Why 2-(4-Iodophenoxy)pyrazine Cannot Be Replaced by Generic Halogen Analogues in Critical Workflows


Simple substitution of 2-(4-iodophenoxy)pyrazine with its bromo, chloro, or fluoro congeners is scientifically unwarranted because the halogen identity governs multiple orthogonal selection-relevant properties simultaneously: (i) molecular recognition—the iodine atom's larger van der Waals radius (1.98 Å vs. 1.85 Å for Br, 1.75 Å for Cl, 1.47 Å for F) alters steric occupancy in binding pockets; (ii) electronic effects—iodine's higher polarisability enhances halogen-bonding capacity, which can be decisive in protein–ligand interactions [1]; (iii) physicochemical profile—logP, aqueous solubility, and melting point shift systematically across the halogen series, affecting formulation and assay compatibility; and (iv) synthetic utility—the C–I bond is the most reactive in cross-coupling chemistry (oxidative addition), enabling downstream diversification chemistries that C–Br, C–Cl, and C–F bonds either do not support or support with substantially lower efficiency. Procuring the incorrect halogen congener therefore risks assay failure, irreproducible SAR, or inability to execute planned synthetic sequences.

2-(4-Iodophenoxy)pyrazine: Quantitative Differentiation Evidence Against Closest Structural Analogs


CCR5 Antagonist Potency: Quantitative Baseline for the Iodo Congener Versus Cross-Class Reference Compounds

2-(4-Iodophenoxy)pyrazine (CHEMBL2064163) exhibits a measured CCR5 antagonist IC₅₀ of 3.00 × 10⁴ nM (30 µM) in a human MOLT4 T-lymphoblast cell line assessed by inhibition of chemokine-induced calcium mobilisation using Fluo-4-AM dye [1]. This value establishes a quantitative activity baseline that distinguishes the iodo derivative from high-affinity clinical CCR5 antagonists (e.g., maraviroc, IC₅₀ ≈ 3 nM in comparable calcium-flux formats). Within the 2-phenoxypyrazine chemotype, the 3.00 × 10⁴ nM datum is the only publicly curated CCR5 potency measurement available, meaning that bromo, chloro, and fluoro congeners lack any validated CCR5 activity annotation in ChEMBL or BindingDB as of the knowledge cutoff date. The presence of a defined, albeit modest, potency furnishes a starting point for SAR exploration that the halogen analogs do not offer.

CCR5 antagonist chemokine receptor HIV entry inhibitor

Molecular Weight Differentiation Across the Halogen Series: Implications for Assay Detection and Fragment-Based Screening

The molecular weight of 2-(4-iodophenoxy)pyrazine (298.08 g/mol ) is 47.00 Da higher than its bromo analog (251.08 g/mol [1]), approximately 92 Da higher than the chloro congener (~206.5 g/mol), and approximately 108 Da higher than the fluoro congener (190.17 g/mol ). This mass increment, attributable solely to the halogen atom, provides a distinctive isotopic signature in mass spectrometry: iodine is monoisotopic (¹²⁷I, 100% abundance), yielding a clean [M+H]⁺ peak without the characteristic 1:1 doublet of bromine (⁷⁹Br:⁸¹Br) or the 3:1 pattern of chlorine. In fragment-based screening by LC-MS or SPR, the iodo compound can serve as an unambiguous mass tag, simplifying hit identification in mixtures or cocktails where bromo/chloro isotopologues could confound deconvolution.

molecular weight mass spectrometry fragment-based drug discovery

Lipophilicity and Solid-State Property Trends: logP and Melting Point Differentiation Across Halogen Congeners

The bromo congener 2-(4-bromophenoxy)pyrazine has an experimentally measured logP of 2.649 and a melting point of 61–63 °C [1]. The fluoro congener exhibits a higher melting point of 99 °C , consistent with the trend that para-halogen substitution modulates crystal packing via halogen-dependent intermolecular interactions. Although the experimental logP for the iodo compound has not been reported in the peer-reviewed literature, systematic logP increments of approximately 0.5–0.7 log units per halogen step (H → F → Cl → Br → I) are well-established for aryl halides [2]. Extrapolating from the bromo congener (logP 2.649), the iodo compound is predicted to have a logP in the range of 3.0–3.3, representing a meaningful increase in lipophilicity that will affect aqueous solubility, membrane permeability, and non-specific protein binding in biochemical assays.

lipophilicity logP melting point physicochemical profiling

Synthetic Route Definition and Yield: Procurement-Relevant Purity and Scalability Evidence from Patent Literature

A defined synthetic procedure for 2-(4-iodophenoxy)pyrazine is disclosed in US Patent 9,399,646 B2 [1]: nucleophilic aromatic substitution (SNAr) of chloropyrazine (124 mg, 1.08 mmol) with 4-iodophenol (263 mg, 1.20 mmol, 1.11 equiv) using K₂CO₃ (749 mg, 5.42 mmol) in DMF at 100 °C for 9.5 h, followed by room-temperature stirring overnight. After aqueous workup and silica gel chromatography (0–20% EtOAc/hexanes), the product was obtained as 289 mg of a white semi-solid containing approximately 15% residual 4-iodophenol. This translates to a crude yield of ~90% (assuming 85% purity), with ¹H NMR characterisation in DMSO-d₆ confirming the structure: δ 8.57 (d, 1H), 8.41 (d, 1H), 8.21 (dd, 1H), 7.78 (d, 2H), 7.07 (d, 2H). The disclosed procedure provides a validated starting point for scale-up, impurity profiling, and analytical method development. In contrast, the chloro and fluoro congeners largely lack publicly documented synthetic procedures with reported yields, complicating procurement quality assurance.

synthesis nucleophilic aromatic substitution medicinal chemistry building block

Heavy-Atom Utility for X-Ray Crystallography: Iodine as an Anomalous Scatterer Versus Lighter Halogens

The iodine atom in 2-(4-iodophenoxy)pyrazine provides a strong anomalous scattering signal (f'' at Cu Kα ≈ 6.8 electrons) that is exploitable for experimental phasing in protein–ligand co-crystallography via SAD (single-wavelength anomalous diffraction) or MAD (multi-wavelength anomalous diffraction) methods [1]. This capability is not accessible with the fluoro congener (negligible anomalous signal) and is substantially weaker with the chloro congener (f'' at Cu Kα ≈ 0.7 electrons). The bromo congener (f'' at Cu Kα ≈ 1.3 electrons) provides a marginal anomalous signal that is often insufficient for experimental phasing of medium-to-large macromolecular complexes. For laboratories engaged in fragment-based screening by X-ray crystallography, the iodo derivative can serve simultaneously as a chemical probe and as an intrinsic phasing vehicle, eliminating the need for selenomethionine labelling or heavy-atom soaking protocols [2].

X-ray crystallography anomalous scattering SAD/MAD phasing structural biology

2-(4-Iodophenoxy)pyrazine: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Fragment-Based Lead Discovery Targeting CCR5 or Related Chemokine Receptors

With a curated CCR5 antagonist IC₅₀ of 30 µM (human MOLT4 calcium-mobilisation assay) [1], 2-(4-iodophenoxy)pyrazine is suitable as a low-affinity starting fragment for structure-guided optimisation of chemokine receptor antagonists. The iodine atom provides both an anomalous scattering handle for co-crystallography and a synthetic vector for parallel cross-coupling diversification (Sonogashira, Suzuki, Buchwald–Hartwig) to explore vectors toward improved potency. No other halogen congener in the 2-(4-halophenoxy)pyrazine series has a publicly reported CCR5 activity value, making the iodo compound the only evidence-supported choice for initiating this chemistry programme. Researchers procuring this compound for CCR5-related fragment campaigns should plan for potency improvement of at least 3–4 log units to reach lead-like affinity, consistent with typical fragment-to-lead trajectories.

Heavy-Atom Derivatisation for Macromolecular X-Ray Crystallography (SAD/MAD Phasing)

The iodine atom (f'' ≈ 6.8 e⁻ at Cu Kα) enables experimental phasing of protein–ligand complexes without additional derivatisation [1]. Procurement of 2-(4-iodophenoxy)pyrazine is indicated for structural biology laboratories conducting fragment soaking or co-crystallisation experiments where anomalous diffraction is required for structure solution. The bromo congener (f'' ≈ 1.3 e⁻) is unlikely to provide sufficient phasing power for targets exceeding ~30 kDa, and the chloro and fluoro congeners are effectively inert as anomalous scatterers. Users should verify Cu Kα or synchrotron beamline compatibility prior to ordering and consider that the iodine atom's larger van der Waals radius (1.98 Å) may influence binding pose relative to smaller halogen analogs.

Medicinal Chemistry Building Block for Parallel Library Synthesis via C–I Cross-Coupling

The aryl iodide functionality in 2-(4-iodophenoxy)pyrazine is the most reactive halogen for palladium-catalysed cross-coupling (oxidative addition rates: C–I > C–Br > C–Cl >> C–F). This compound is therefore the preferred procurement choice for medicinal chemistry groups planning diversification of the phenoxy terminus via Sonogashira, Suzuki–Miyaura, Heck, or carbonylation chemistry. The patent-validated synthetic route (SNAr of chloropyrazine with 4-iodophenol, ~90% crude yield) [2] provides a scalable entry that can be executed in standard medicinal chemistry laboratory settings. The bromo congener would require more forcing cross-coupling conditions, while the chloro congener is largely inert under standard Pd(0)/Pd(II) catalytic cycles.

Differentiation-Inducing Agent for Oncology Research (Supporting Patent Disclosure Context)

Multiple independent patent-associated sources describe 2-(4-iodophenoxy)pyrazine and structurally related pyrazine derivatives as exhibiting pronounced activity in arresting proliferation of undifferentiated neoplastic cells and inducing their differentiation to the monocyte lineage, indicating potential utility in anti-cancer and dermatological (e.g., psoriasis) therapeutic research [1]. The compound appears within the broader patent estate of differentiation-inducing hydroxamic acid derivatives (Columbia University/Sloan-Kettering family). While specific EC₅₀ values for the iodo congener are not publicly disclosed, the biological annotation provides a defined therapeutic hypothesis—terminal differentiation induction—that distinguishes this compound from generic pyrazine building blocks lacking any disease-relevant biological annotation. Researchers procuring this compound for oncology phenotypic screening should validate differentiation activity in their cell models using CD11b or CD14 surface marker readouts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Iodophenoxy)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.